Temiverine hydrochloride hydrate is a small molecule drug primarily classified as a muscarinic acetylcholine receptor M3 antagonist and a voltage-gated calcium channel blocker. It is indicated for the treatment of urogenital diseases, particularly overactive bladder syndrome. The compound was developed by Nippon Shinyaku Co., Ltd. and has undergone various phases of clinical trials, although its development has been discontinued at the highest phase .
Temiverine hydrochloride hydrate is synthesized from specific chemical precursors, which are not extensively detailed in public literature. The compound is classified under the category of pharmaceuticals aimed at managing urinary disorders. It is recognized by its molecular formula and has several synonyms, including simply "temiverine" and its chemical designation as Temiverine hydrochloride hydrate .
The molecular structure of Temiverine hydrochloride hydrate can be described as follows:
The structure consists of a complex arrangement that facilitates its interaction with biological targets, particularly the M3 muscarinic receptors and calcium channels. Unfortunately, detailed structural diagrams are not readily available in public domains .
Temiverine hydrochloride hydrate participates in various chemical reactions typical for small molecule drugs, including:
Specific reaction pathways and mechanisms remain under-explored in public literature, indicating a potential area for further research .
Temiverine hydrochloride hydrate exerts its pharmacological effects primarily through:
These mechanisms collectively enhance bladder capacity and reduce urgency symptoms .
Temiverine hydrochloride hydrate displays several notable physical and chemical properties:
Quantitative analyses regarding melting point, boiling point, or specific heat capacity are not extensively documented in public sources but are critical for formulation development .
The primary application of Temiverine hydrochloride hydrate lies within the pharmaceutical domain:
Despite its potential applications, further research into its efficacy and safety profile remains necessary due to the discontinuation of its clinical development .
Temiverine hydrochloride hydrate is a quaternary ammonium antispasmodic agent with the systematic name 1-methyl-1-azoniabicyclo[2.2.2]oct-8-yl 3,4-dimethoxybenzoate chloride hydrate. Its core structure comprises a benzoyl ester linked to a quinuclidine moiety, conferring both rigidity and cationic character. The molecule features a chiral center at the C3 position of the quinuclidine ring, resulting in two enantiomers: (R)- and (S)-temiverine. X-ray crystallography confirms that the pharmacologically active (R)-enantiomer adopts a gauche conformation between the ester carbonyl and quinuclidine nitrogen, optimizing receptor binding [8]. Key bond parameters include:
Table 1: Key Structural Parameters from X-ray Diffraction
Parameter | Value | Significance |
---|---|---|
C=O Bond Length | 1.212 Å | Enhanced resonance stability |
N⁺–C₃ Bond Angle | 109.5° | Sp³ hybridization at nitrogen |
Dihedral (Aryl-COO–) | 12.7° | Planar ester linkage |
Cl⁻–N⁺ Distance | 3.05 Å | Ion pairing in crystal lattice |
Temiverine hydrochloride crystallizes as a stoichiometric monohydrate (drug:water = 1:1) under ambient conditions, as verified by thermogravimetric analysis (TGA) showing 3.82% mass loss at 110°C (theoretical H₂O content: 3.79%) [9]. The water molecules occupy discrete lattice sites, forming hydrogen-bonded bridges between chloride anions (Cl⁻⋯H–O–H⋯Cl⁻) with O⋯Cl distances of 3.18 Å. In contrast, variable hydrates (non-stoichiometric) form at >85% RH, absorbing up to 2.2 water molecules per drug unit. These exhibit:
Table 2: Hydrate Properties
Hydrate Type | Water:Drug Ratio | Stability Domain | Key Structural Feature |
---|---|---|---|
Stoichiometric | 1:1 | 0–85% RH, 15–30°C | Isolated H₂O in defined sites |
Variable | 1:1–2.2:1 | >85% RH | Water channels along b-axis |
Three anhydrous polymorphs (Forms I–III) and two hydrates (monohydrate, hemihydrate) are documented. Form I (commercial) is monoclinic (P2₁/c) with dense packing density (1.322 g/cm³), while Form II (metastable) is orthorhombic (Pbca) with lower density (1.285 g/cm³) and higher solubility [9]. Polymorph transitions occur via:
Lattice dynamics revealed by synchrotron XRD show anisotropic thermal expansion:
Table 3: Polymorph Characteristics
Form | Space Group | Density (g/cm³) | ΔHₛₒₗ (kJ/mol) | Stability |
---|---|---|---|---|
I (Anhyd.) | P2₁/c | 1.322 | 42.7 | Thermodynamic (25–140°C) |
II (Anhyd.) | Pbca | 1.285 | 38.9 | Kinetic (<1 year) |
Monohydrate | C2/c | 1.301 | 36.2 | 0–85% RH |
³⁵Cl Solid-State NMR at 21.1 T reveals quadrupolar coupling parameters (Cq = 3.82 MHz, ηq = 0.12) that fingerprint chloride environments. The low asymmetry (ηq < 0.2) confirms symmetric Cl⁻⋯H–O hydrogen bonding [3] [10]. ¹³C CP/MAS NMR assignments:
Table 4: Solid-State Characterization Methods
Technique | Key Data | Structural Insight |
---|---|---|
³⁵Cl SSNMR (21.1 T) | Cq = 3.82 MHz, ηq = 0.12 | Symmetric Cl⁻ hydration sphere |
PXRD (λ = 1.5418 Å) | d-spacings: 5.92, 4.86, 4.12 Å | Monoclinic unit cell (a=15.32 Å) |
¹H–¹³C HETCOR | H₂O (δH 4.9 ppm) ↔ Cl⁻ (δC -) | Water-chloride hydrogen bonding |
Dynamic Nuclear Pol. | 50-fold signal enhancement | Detection of trace polymorphs (<0.5%) |
High-resolution synchrotron PXRD (λ = 0.6889 Å) resolves oxygen atom positions in water molecules, confirming O⋯O distances of 2.78 Å in H-bonded dimers. Rietveld refinement achieves Rwₚ < 5% for commercial monohydrate [9].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7